molecular formula C8H6INO3 B13756868 2-(Aminocarbonyl)iodobenzoic acid CAS No. 71672-74-7

2-(Aminocarbonyl)iodobenzoic acid

Katalognummer: B13756868
CAS-Nummer: 71672-74-7
Molekulargewicht: 291.04 g/mol
InChI-Schlüssel: PVJJTWJZVYDIIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminocarbonyl)iodobenzoic acid is an organic compound that features both an amino group and an iodine atom attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminocarbonyl)iodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first converted to a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom . The reaction conditions generally involve the use of hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve recrystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Aminocarbonyl)iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Iodoxybenzoic acid.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted benzoic acids with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

2-(Aminocarbonyl)iodobenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Aminocarbonyl)iodobenzoic acid exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the iodine atom in the compound acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the oxidizing agent . This process often involves the formation of intermediate radical species and the subsequent formation of the oxidized product.

Vergleich Mit ähnlichen Verbindungen

    2-Iodobenzoic acid: Similar in structure but lacks the amino group.

    2-Iodoxybenzoic acid: An oxidized form of 2-(Aminocarbonyl)iodobenzoic acid with hypervalent iodine.

    2-Aminobenzoic acid: Similar in structure but lacks the iodine atom.

Uniqueness: this compound is unique due to the presence of both an amino group and an iodine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and other applications.

Eigenschaften

CAS-Nummer

71672-74-7

Molekularformel

C8H6INO3

Molekulargewicht

291.04 g/mol

IUPAC-Name

2-carbamoyl-3-iodobenzoic acid

InChI

InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13)

InChI-Schlüssel

PVJJTWJZVYDIIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.